2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a cyanomethoxy group, and a methoxyethyl ester
Properties
IUPAC Name |
2-methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-10-14(15(17)20-8-7-18-2)12-9-11(19-6-5-16)3-4-13(12)21-10/h3-4,9H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKOBIAKVAEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the cyanomethoxy group and the methoxyethyl ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanomethoxy group and the benzofuran ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl cyanoacetate: Shares the methoxyethyl and cyano groups but lacks the benzofuran ring.
Ethyl 2-cyanoacrylate: Contains a cyano group and an ester but has a different overall structure.
Methyl cyanoacetate: Similar in having a cyano group and an ester but differs in the alkyl group attached to the ester.
Uniqueness
2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-Methoxyethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in agricultural applications as a pesticide and herbicide. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
IUPAC Name: this compound
Molecular Weight: 251.25 g/mol
The structure of the compound features a benzofuran core, which is known for various biological activities, and substituents that may enhance its efficacy as a pesticide.
Pesticidal Properties
Research indicates that This compound exhibits significant pesticidal activity against various pests. A study highlighted its effectiveness against common agricultural pests such as aphids and beetles. The compound acts by disrupting the nervous system of these insects, leading to paralysis and death.
| Pest Type | Activity Level | Mechanism of Action |
|---|---|---|
| Aphids | High | Neurotoxic effects |
| Beetles | Moderate | Disruption of neurotransmitter release |
| Mites | Low | Inhibition of feeding behavior |
Herbicidal Activity
In addition to its pesticidal properties, the compound has shown potential as a herbicide. It inhibits the growth of certain weeds by interfering with their metabolic processes. The compound's efficacy varies among different plant species, with some showing higher resistance than others.
Case Studies
-
Field Trials on Crop Protection:
In field trials conducted in 2023, the compound was applied to crops infested with aphids. Results showed a reduction in pest populations by over 80% within two weeks of application, demonstrating its potential as an effective pest management tool. -
Laboratory Studies on Herbicidal Effects:
Laboratory studies revealed that the compound effectively inhibited the germination of specific weed seeds, with a notable reduction in growth rates observed in sensitive species like Amaranthus spp.
The biological activity of This compound primarily involves:
- Neurotoxicity: The compound targets insect neurotransmission pathways, leading to paralysis.
- Metabolic Disruption: In plants, it interferes with critical metabolic pathways essential for growth and development.
Safety and Environmental Impact
While the compound shows promise as a pesticide and herbicide, safety assessments are crucial. Preliminary studies suggest low toxicity to non-target organisms, including beneficial insects and mammals. However, further comprehensive environmental impact studies are necessary to ensure safe use in agricultural settings.
Q & A
Q. How can in vitro biotransformation studies inform in vivo pharmacokinetic predictions?
- Methodology : Incubate the compound with liver microsomes or hepatocytes to identify metabolites (LC-MS/MS). Cytochrome P450 inhibition assays assess metabolic stability. Pharmacokinetic modeling (e.g., PK-Sim) extrapolates clearance rates and half-life, guiding dosing regimens in animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
